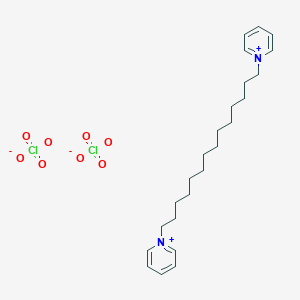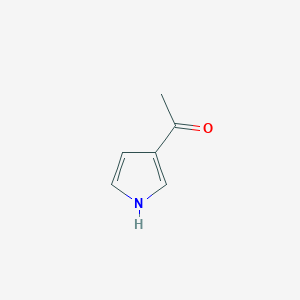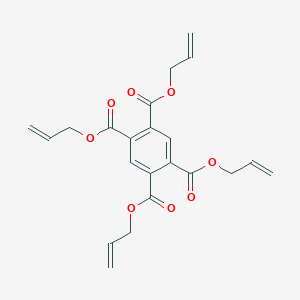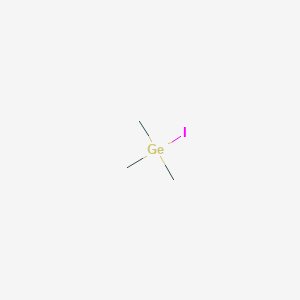
Yoduro de trimetilgermanio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylgermanium iodide is an organogermanium compound with the chemical formula (CH₃)₃GeI. It is a colorless to pale yellow liquid that is primarily used in organic synthesis and material science. The compound is known for its unique properties, including its ability to act as a precursor for various germanium-containing compounds.
Aplicaciones Científicas De Investigación
Trimethylgermanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.
Material Science: Employed in the fabrication of germanium-containing materials, including semiconductors and optical materials.
Biology and Medicine: Investigated for its potential biological activity and therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylgermanium iodide can be synthesized through the reaction of trimethylgermanium chloride with sodium iodide in anhydrous acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion:
(CH₃)₃GeCl + NaI → (CH₃)₃GeI + NaCl
Industrial Production Methods: In an industrial setting, the preparation of trimethylgermanium iodide may involve the use of larger-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled environments to prevent contamination.
Types of Reactions:
Substitution Reactions: Trimethylgermanium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form trimethylgermanium oxide or other higher oxidation state germanium compounds.
Reduction Reactions: Reduction of trimethylgermanium iodide can yield trimethylgermanium hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Trimethylgermanium hydroxide, trimethylgermanium alkoxides, trimethylgermanium amines.
Oxidation: Trimethylgermanium oxide.
Reduction: Trimethylgermanium hydride.
Mecanismo De Acción
The mechanism of action of trimethylgermanium iodide involves its ability to act as a source of germanium in various chemical reactions. The iodide ion can be readily displaced by nucleophiles, allowing the germanium atom to form new bonds with other atoms or groups. This reactivity is exploited in the synthesis of a wide range of germanium-containing compounds.
Comparación Con Compuestos Similares
- Trimethylgermanium chloride (CH₃)₃GeCl
- Trimethylgermanium bromide (CH₃)₃GeBr
- Trimethylgermanium hydride (CH₃)₃GeH
Comparison:
- Reactivity: Trimethylgermanium iodide is more reactive in nucleophilic substitution reactions compared to its chloride and bromide counterparts due to the weaker Ge-I bond.
- Applications: While all trimethylgermanium compounds are used as precursors in organogermanium chemistry, the iodide variant is preferred in reactions requiring a more reactive germanium source.
- Stability: Trimethylgermanium iodide is less stable than its chloride and bromide analogs, making it more suitable for reactions where rapid reactivity is desired.
Trimethylgermanium iodide stands out due to its high reactivity and versatility in various chemical processes, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
iodo(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9GeI/c1-4(2,3)5/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWSIOBXYVXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9GeI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370138 |
Source


|
| Record name | Trimethylgermanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-38-2 |
Source


|
| Record name | Trimethylgermanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylgermanium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
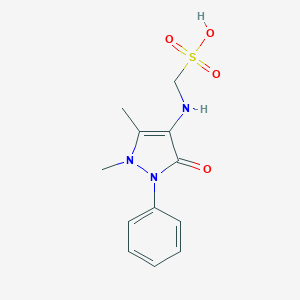
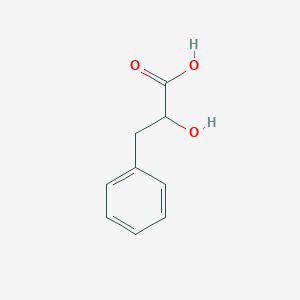

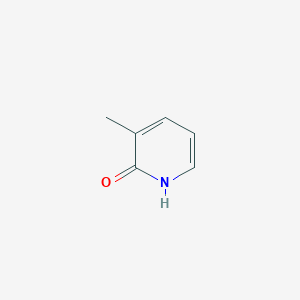
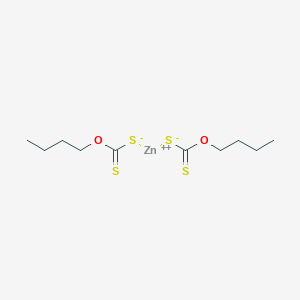
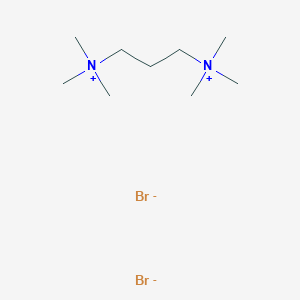
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)

